molecular formula C20H15Cl2N3O B5090966 3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol

3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B5090966
M. Wt: 384.3 g/mol
InChI Key: FCYSLZZIIUAIHA-UHFFFAOYSA-N
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Description

3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol is a compound belonging to the quinazoline family, which is known for its diverse pharmacological properties. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Chemical Reactions Analysis

3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells. The compound also disrupts bacterial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar compounds to 3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol include other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(25)12-13;/h1-12,25H,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYSLZZIIUAIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473801-87-5
Record name Phenol, 3-[[2-(2-chlorophenyl)-4-quinazolinyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473801-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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